molecular formula C20H17FN2O2 B2714123 1-benzyl-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946353-41-9

1-benzyl-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2714123
CAS No.: 946353-41-9
M. Wt: 336.366
InChI Key: NZLWAQQSIPUVFB-UHFFFAOYSA-N
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Description

1-benzyl-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: Benzylamine, 3-fluoro-4-methylbenzaldehyde, and ethyl acetoacetate.

    Condensation Reaction: The initial step involves the condensation of benzylamine with 3-fluoro-4-methylbenzaldehyde to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with ethyl acetoacetate under acidic or basic conditions to form the dihydropyridine ring.

    Amidation: The final step involves the amidation of the dihydropyridine intermediate with a suitable carboxylic acid derivative to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide would depend on its specific biological target. Generally, dihydropyridine derivatives can interact with various molecular targets, such as:

    Ion Channels: Modulating calcium channels in cells.

    Enzymes: Inhibiting specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: Another dihydropyridine derivative with antihypertensive properties.

    Nicardipine: Used for its vasodilatory effects.

Uniqueness

1-benzyl-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide may have unique properties due to the presence of specific substituents (benzyl, fluoro, and methyl groups) that can influence its pharmacological activity and selectivity.

Properties

IUPAC Name

1-benzyl-N-(3-fluoro-4-methylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2/c1-14-9-10-16(12-18(14)21)22-19(24)17-8-5-11-23(20(17)25)13-15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLWAQQSIPUVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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